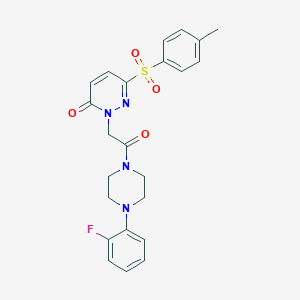
2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one, also known as FPL-64176, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has been shown to exhibit a range of pharmacological activities.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Piperazine derivatives have been studied for their potential use as herbicides. Compounds with piperazine structures, similar to the one , have shown effectiveness against various plant species pre-emergence . For instance, certain derivatives have demonstrated stronger herbicidal activity against species like Echinochloa crusgalli and Lolium perenne , indicating the potential of these compounds in agricultural weed management.
Antibacterial and Anti-parasitic Applications
The structural framework of piperazine has been incorporated into the design of new metronidazole derivatives with promising antibacterial and anti-parasitic activities . These compounds have shown superior activity against bacteria such as Clostridium sporogenes and parasites like Giardia lamblia and Trichomonas vaginalis , suggesting a potential role for the compound in developing new treatments for infections caused by these organisms.
Inhibition of Nucleoside Transporters
Piperazine derivatives have been identified as novel inhibitors of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and chemotherapy . The compound could potentially be used to modulate ENT activity, thereby influencing adenosine function and enhancing the efficacy of chemotherapeutic agents.
Insect Repellent and Insecticidal Activities
Piperazine and its derivatives have been reported to exhibit insect repellent and insecticidal activities. This includes the ability to paralyze worms and prevent their attachment to the human intestine, safeguarding the host’s health . The compound could be explored further for its potential use in controlling insect populations that pose a threat to public health.
Mosquito Vector Control
Novel piperazine derivatives have shown inhibitory effects against adult mosquitoes and larvae, particularly the Aedes aegypti species . By affecting renal inward rectifier potassium (Kir) channels, these compounds could serve as a basis for developing new mosquito control agents, with the compound being a potential candidate for such applications.
Drug Design and Synthesis
The piperazine moiety is a common feature in the design and synthesis of various drugs due to its biological activity. The compound , with its unique structure, could be a valuable scaffold in the development of new pharmaceuticals with enhanced efficacy and specificity .
Research on Molecular Docking and Drug-Receptor Interactions
The compound’s structure allows for molecular docking studies to understand drug-receptor interactions better. This can lead to insights into the binding affinities and mechanisms of action of new drugs, potentially improving the design of targeted therapies .
Development of New Therapeutics for Protozoal Infections
Given the compound’s structural similarity to known anti-parasitic drugs, it could be investigated for its efficacy against protozoal infections. This could lead to the development of new therapeutics for diseases such as amoebiasis, giardiasis, and trichomoniasis .
Propiedades
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)sulfonylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S/c1-17-6-8-18(9-7-17)33(31,32)21-10-11-22(29)28(25-21)16-23(30)27-14-12-26(13-15-27)20-5-3-2-4-19(20)24/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVVCSBZHEMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-tosylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2985145.png)
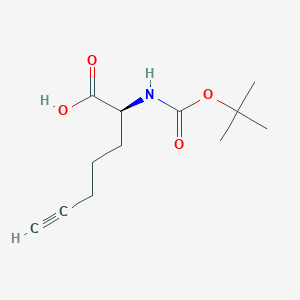
![1-Allyloxy-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol](/img/structure/B2985147.png)
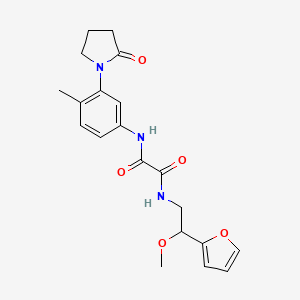
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2985149.png)
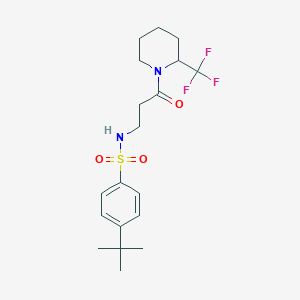
![2,6-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2985151.png)
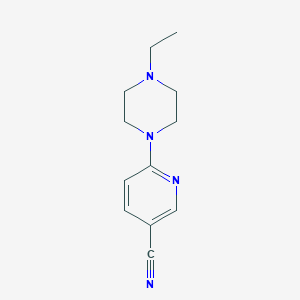
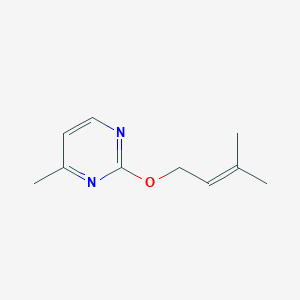
![N-(2,6-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2985159.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)
![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)